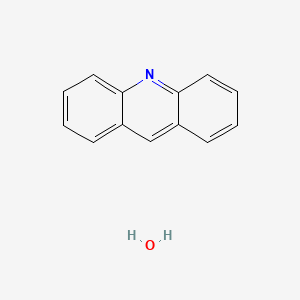
Acridine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine hydrate is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine and its derivatives have been extensively studied due to their broad range of biological activities and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Acridine hydrate can be synthesized through several methods. One common approach involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives, which can be further hydrated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
Acridine hydrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert this compound to dihydroacridine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted acridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include acridone derivatives, dihydroacridine derivatives, and various substituted acridine compounds .
科学的研究の応用
Acridine hydrate has a wide range of scientific research applications:
Medicine: Acridine derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. .
Industry: Acridine compounds are used in the production of dyes, pigments, and corrosion inhibitors.
作用機序
The mechanism of action of acridine hydrate involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to inhibition of processes such as transcription and replication. Acridine derivatives can also inhibit enzymes like topoisomerase and telomerase, which are essential for DNA maintenance and cell division .
類似化合物との比較
Acridine hydrate can be compared to other similar compounds, such as:
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent
This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
500013-99-0 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
acridine;hydrate |
InChI |
InChI=1S/C13H9N.H2O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H2 |
InChIキー |
RARHFIBGFUOOML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-ethyl-5-[(3-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12920531.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
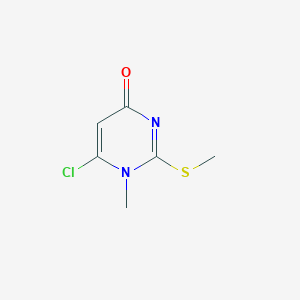
![1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B12920541.png)

![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920582.png)
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]acetamide](/img/structure/B12920584.png)
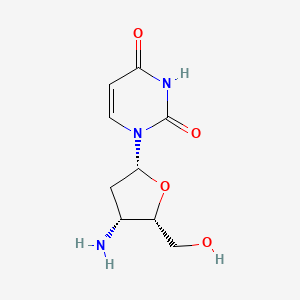
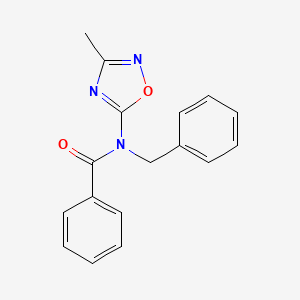
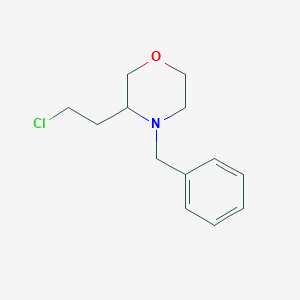
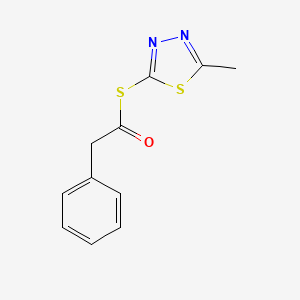
![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)
